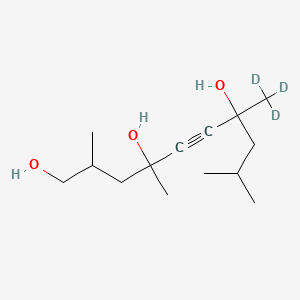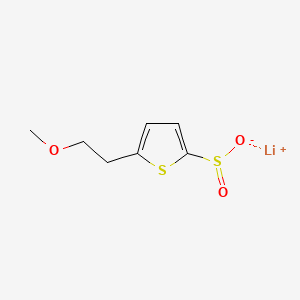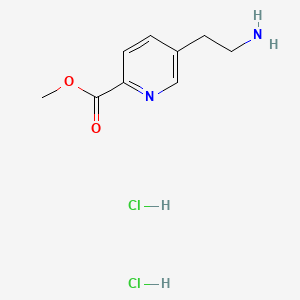![molecular formula C20H20ClNO3 B6610320 benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate CAS No. 2763755-80-0](/img/structure/B6610320.png)
benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is a type of carbamate ester, which is a derivative of the carbamic acid. It is a colorless, crystalline solid that is soluble in most organic solvents. It is primarily used as a reagent for the synthesis of other compounds. It is also used in some scientific research applications, as it has a wide range of biochemical and physiological effects. 1.1]hexan-4-yl]carbamate.
科学研究应用
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has a wide range of scientific applications, including use in the study of enzyme inhibition, protein-protein interactions, and drug-receptor interactions. It has also been used in the study of the pharmacological effects of certain compounds, as well as in the study of the structure-activity relationships of drugs.
作用机制
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate acts as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and blocking the binding of the substrate. It is also known to bind to certain proteins and receptors, and to act as an agonist or antagonist of certain biochemical pathways.
Biochemical and Physiological Effects
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as certain enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of certain hormones, such as glucagon and insulin. In addition, it has been shown to have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
实验室实验的优点和局限性
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively stable and easy to handle. It is also relatively non-toxic, and it has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility in water, and it has a relatively short shelf life. In addition, it can be difficult to obtain in large quantities.
未来方向
The use of benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate in scientific research is still relatively new, and there are many potential future directions for research. These include further studies into the mechanism of action and biochemical and physiological effects of this compound, as well as studies into its use as a drug development tool. In addition, future studies could investigate the use of this compound in the study of enzyme inhibition, protein-protein interactions, and drug-receptor interactions. Finally, further research could investigate the use of this compound in the study of the pharmacological effects of certain compounds, as well as the structure-activity relationships of drugs.
合成方法
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is synthesized from benzyl bromide, 4-chlorobenzaldehyde, and potassium carbonate, in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, in which the bromide ion is replaced by the carbonate ion. The product is then isolated and purified by recrystallization.
属性
IUPAC Name |
benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-19-12-20(13-19,17(25-19)15-7-9-16(21)10-8-15)22-18(23)24-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVOCCQGAPXBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C(O2)C3=CC=C(C=C3)Cl)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)




![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)
![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)
![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)

![3-{5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine](/img/structure/B6610335.png)
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)